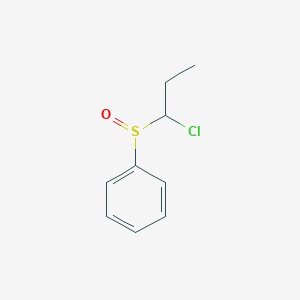

(1-Chloropropane-1-sulfinyl)benzene

Description

Structure

3D Structure

Properties

CAS No. |

104354-47-4 |

|---|---|

Molecular Formula |

C9H11ClOS |

Molecular Weight |

202.70 g/mol |

IUPAC Name |

1-chloropropylsulfinylbenzene |

InChI |

InChI=1S/C9H11ClOS/c1-2-9(10)12(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |

InChI Key |

KHCRGTCLJUFGFJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(S(=O)C1=CC=CC=C1)Cl |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of 1 Chloropropane 1 Sulfinyl Benzene Analogues

Transformations Involving the Sulfinyl Group

The sulfinyl group is a key functional group that dictates much of the reactivity of these compounds. Its ability to be oxidized or reduced, and the influence it exerts on the aromatic ring, are central to its chemical behavior.

Oxidation and Reduction Pathways of the Sulfinyl Moiety

The oxidation of sulfides is a common method for preparing sulfoxides and sulfones, which are important structural motifs in many pharmaceuticals and agrochemicals. acsgcipr.org The selective oxidation of sulfides to sulfoxides can be achieved using various oxidizing agents. acsgcipr.orgacs.org For instance, hydrogen peroxide in trifluoroacetic acid has been shown to be a highly selective system for the oxidation of aryl trifluoromethyl sulfides to their corresponding sulfoxides. rsc.org The use of air or O2 as the terminal oxidant also provides a practical and switchable method for the synthesis of aryl sulfones and sulfoxides, with the product selectivity controlled by the reaction temperature. acs.orgresearchgate.net Over-oxidation to the sulfone can be a competing reaction, but careful control of stoichiometry and reaction conditions can minimize this. acsgcipr.org

Conversely, the reduction of sulfoxides back to sulfides is also a significant transformation in organic synthesis. rsc.org Various methods have been developed for this deoxygenation process. A combination of triflic anhydride (B1165640) and potassium iodide effectively deoxygenates sulfoxides to sulfides under mild conditions. organic-chemistry.org Other methods include the use of ethyl vinyl ether/oxalyl chloride, which is applicable on a large scale and to highly functionalized sulfoxides. mdpi.com Catalytic systems, such as those employing dichlorodioxomolybdenum(VI) or manganese complexes, offer chemoselective reduction pathways. rsc.orgorganic-chemistry.org The reduction of alkyl aryl sulfoxides can also be achieved using iodide ions in acidic solutions. acs.org

Table 1: Selected Reagents for Oxidation and Reduction of Sulfinyl Moiety

| Transformation | Reagent/System | Key Features |

| Oxidation | Hydrogen peroxide/Trifluoroacetic acid | High selectivity for sulfoxide (B87167) formation. rsc.org |

| Oxidation | O2/Air | Switchable synthesis of sulfoxides or sulfones based on temperature. acs.orgresearchgate.net |

| Reduction | Triflic anhydride/Potassium iodide | Effective and chemoselective deoxygenation. organic-chemistry.org |

| Reduction | Ethyl vinyl ether/Oxalyl chloride | Scalable and suitable for functionalized sulfoxides. mdpi.com |

| Reduction | Dichlorodioxomolybdenum(VI) | Catalytic and chemoselective. organic-chemistry.org |

| Reduction | MnBr(CO)5 | Efficient manganese-based catalyst. rsc.org |

| Reduction | Iodide ions/Acid | Classical method for alkyl aryl sulfoxides. acs.org |

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic rings. wikipedia.orgbyjus.com The sulfinyl group in (1-chloropropane-1-sulfinyl)benzene influences the regioselectivity of these reactions. In aromatic sulfonation, a hydrogen atom on the arene is replaced by a sulfonic acid group. wikipedia.org This reaction is reversible, which can be useful for protecting the aromatic system. wikipedia.org The sulfinyl group, being electron-withdrawing, generally directs incoming electrophiles to the meta position. However, the conditions of the reaction and the nature of the electrophile can also play a role in the final product distribution.

Reactions Involving the Chloropropane Moiety

The chloropropane portion of the molecule provides a handle for a different set of chemical transformations, primarily centered around the reactive α-carbon and the potential for elimination reactions.

Nucleophilic Substitution at the α-Carbon

The carbon atom alpha to the sulfinyl group in α-chloro sulfoxides is activated towards nucleophilic attack. youtube.com This allows for nucleophilic substitution reactions where the chlorine atom is displaced by a variety of nucleophiles. libretexts.org The reaction of α-chloro sulfoxides with carbonyl compounds in the presence of a base can lead to the formation of methylsulfinyloxirane derivatives through a Darzens-type reaction. oup.com The stereochemistry of this reaction is of significant interest, with symmetrical ketones often yielding a single stereoisomer, while unsymmetrical ketones can produce a mixture of diastereomers. oup.com These reactions highlight the utility of α-chloro sulfoxides as precursors for constructing complex molecules.

γ-Dehydrochlorination and Thiirane-S-oxide Intermediates

Under basic conditions, α-chlorosulfoxides can undergo γ-dehydrochlorination. This elimination reaction can lead to the formation of reactive intermediates such as thiirane-S-oxides (ethylene episulfoxides). wikipedia.org These three-membered rings containing a sulfur-oxygen bond are highly strained and can participate in further reactions. The formation of these intermediates is a key step in certain synthetic pathways.

Rearrangement Reactions of α-Chlorosulfoxides and Aryl Sulfoxides

Rearrangement reactions represent a broad and important class of organic transformations that allow for the reorganization of a molecule's carbon skeleton. wiley-vch.dethermofisher.commasterorganicchemistry.com Aryl sulfoxides, including analogues of this compound, are known to undergo several synthetically useful rearrangements.

One notable example is the Mislow–Braverman–Evans rearrangement, a researchgate.netoup.com-sigmatropic rearrangement of allylic sulfoxides. nih.gov Recently, an unprecedented dearomative version of this rearrangement has been developed for aryl sulfoxides, leading to the formation of benzylic alcohols. nih.govacs.org This transformation is enabled by a dearomative tautomerization under basic conditions. acs.org

Aryl sulfoxides can also participate in thieme-connect.comthieme-connect.com-rearrangements, which can be harnessed for the dearomative difunctionalization and trifunctionalization of these compounds. researchgate.net These rearrangements can be part of tandem reaction cascades, for example, a thieme-connect.comthieme-connect.com-rearrangement followed by a oup.comoup.com-Cope rearrangement, to afford ortho- or meta-functionalized aryl sulfides. thieme-connect.com Another important rearrangement is the Pummerer reaction and its variants, such as the thio-Claisen rearrangement, which can be used to construct sulfur-containing amides from aryl sulfoxides. acs.org The Favorskii rearrangement can convert an alpha-halo ketone into an ester, and the Wolff rearrangement often involves a diazo intermediate and can result in ring expansion. libretexts.org

Table 2: Notable Rearrangement Reactions of Aryl Sulfoxides

| Rearrangement Reaction | Key Features |

| Mislow–Braverman–Evans Rearrangement | researchgate.netoup.com-sigmatropic shift; dearomative variant for aryl sulfoxides. nih.govacs.org |

| thieme-connect.comthieme-connect.com-Rearrangement | Enables dearomative functionalization. researchgate.net |

| Tandem thieme-connect.comthieme-connect.com-/ oup.comoup.com-Rearrangements | Leads to ortho- or meta-functionalized aryl sulfides. thieme-connect.com |

| Thio-Claisen Rearrangement | A Pummerer-type reaction to form sulfur-containing amides. acs.org |

| Favorskii Rearrangement | Converts α-halo ketones to esters. libretexts.org |

| Wolff Rearrangement | Often involves ring expansion via a diazo intermediate. libretexts.org |

Electrochemical Reaction Mechanisms and Intermediates

The electrochemical behavior of sulfoxides and their analogues is critical in understanding their role in redox processes, including dual-oxidation systems and photoredox catalysis. These processes often involve the formation of highly reactive radical intermediates.

Sulfoxides can be generated from the oxidation of their corresponding sulfides, a process that often proceeds through a sulfide (B99878) radical cation intermediate. acs.orgresearchgate.net In dual-oxidation or dual catalysis systems, these radical cations are key species that can participate in subsequent reactions. For example, in photoredox/sulfide dual catalysis, a sulfide is oxidized to a sulfide radical cation by an excited photocatalyst. This radical cation can then act as an oxidant or participate in bond-forming reactions. chemrxiv.org

The formation of a sulfoxide from a sulfide radical cation can occur through various pathways. One such pathway involves the reaction of the sulfide radical cation with superoxide (B77818) (O₂⁻•), which can lead to a persulfoxide intermediate that ultimately yields the sulfoxide. acs.org In some systems, the sulfoxide itself can be further oxidized, though this generally requires higher oxidation potentials than the initial sulfide-to-sulfoxide conversion. mdpi.com

The concept of a dual-oxidation process can involve the initial oxidation of a sulfide to a sulfoxide, followed by a second oxidative event involving another species in the reaction or the sulfoxide itself. The radical cation intermediates in these processes are central to the transformation, enabling reaction pathways that are not accessible through traditional two-electron chemistry.

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the generation of radical intermediates under mild conditions. youtube.comyoutube.com Sulfoxides and their analogues can participate in these reactions through various electron transfer (ET) pathways.

Two primary catalytic cycles are possible:

Oxidative Quenching Cycle : An excited photocatalyst (*PC) oxidizes a substrate, becoming reduced in the process. This is relevant in the oxidation of sulfides to sulfoxides, where the sulfide acts as the electron donor to the excited photocatalyst. youtube.com

Reductive Quenching Cycle : An excited photocatalyst (*PC) reduces a substrate, becoming oxidized in the process. This pathway is observed in the deoxygenation of sulfoxides, where the sulfoxide can act as an electron acceptor, often in the presence of a sacrificial electron donor that regenerates the ground-state photocatalyst. youtube.comacs.org

A more advanced mechanism is electron-primed photoredox catalysis . In this approach, a catalyst is first reduced (electrochemically or chemically) to its radical anion form. This radical anion is then photoexcited to generate an extremely potent reductant capable of reducing challenging substrates. youtube.com

The interaction of sulfoxides in these cycles can be complex. For instance, in the deoxygenation of sulfoxides catalyzed by a photocatalyst like fac-[Ir(ppy)₃], it has been proposed that a phosphine (B1218219) radical cation, generated via an oxidative quenching pathway, interacts with the sulfoxide in a polar/radical crossover mechanism to facilitate the reduction. acs.org The formation of sulfoxide radical cations can also mediate the generation of other reactive species, such as alkoxy radicals, expanding their synthetic utility. digitellinc.com

Electron Transfer Pathways Involving Sulfoxides in Photoredox Catalysis

| Catalytic Cycle | Role of Sulfoxide/Analogue | Electron Transfer Process | Resulting Transformation |

| Oxidative Quenching | Precursor (Sulfide) | Sulfide donates an electron to the excited photocatalyst. | Oxidation of sulfide to sulfoxide. youtube.com |

| Reductive Quenching | Substrate (Sulfoxide) | Sulfoxide accepts an electron from the excited photocatalyst. | Deoxygenation of sulfoxide to sulfide. acs.org |

| Radical Generation | Mediator | Sulfoxide radical cation mediates formation of other radicals (e.g., alkoxy radicals). | Remote C-H functionalization. digitellinc.com |

Stereochemical Aspects and Conformational Analysis

Diastereoselectivity and Regioselectivity in α-Chlorosulfoxide Synthesis

The synthesis of α-chlorosulfoxides, such as (1-Chloropropane-1-sulfinyl)benzene, can be achieved through the chlorination of the corresponding sulfoxide (B87167). The introduction of a chlorine atom at the α-carbon creates a new stereocenter, leading to the potential formation of diastereomers. The ratio of these diastereomers is determined by the directing influence of the chiral sulfinyl group.

For instance, in the synthesis of related α-chloro sulfoxides, the use of different chlorinating agents can lead to varying diastereomeric ratios. The inherent chirality of the sulfoxide group directs the approach of the incoming electrophile, leading to a preferential formation of one diastereomer over the other.

Table 1: Factors Influencing Diastereoselectivity in α-Chlorosulfoxide Synthesis

| Factor | Influence on Diastereoselectivity |

| Chiral Sulfinyl Group | Directs the stereochemical outcome of the α-chlorination. |

| Steric Hindrance | Bulky groups on the sulfoxide can enhance facial selectivity. |

| Chlorinating Agent | The choice of reagent can affect the diastereomeric ratio. |

| Reaction Conditions | Temperature and solvent can play a role in controlling selectivity. |

The regioselectivity of the chlorination is generally high, with the reaction occurring at the carbon atom α to the sulfinyl group due to the activating effect of the sulfur atom.

Configurational Stability of Chiral α-Halosulfoxide Intermediates

Chiral sulfoxides are known for their configurational stability at the sulfur center under thermal conditions, with a high energy barrier for pyramidal inversion. nih.govacs.org However, the presence of an α-halogen can influence this stability. The racemization of chiral alkyl aryl sulfoxides can be induced by photoirradiation, suggesting a pathway for the loss of stereochemical integrity under specific conditions. nih.govacs.org

For this compound, the configurational stability of both the sulfur and the α-carbon stereocenters is a critical factor in its application in asymmetric synthesis. While thermal racemization at the sulfur center is generally difficult, the potential for epimerization at the α-carbon under certain basic or acidic conditions should be considered. Studies on related α-fluoroacetonitriles have shown that racemization can occur in the presence of a base. nih.gov

Chirality Transfer in Sulfoxide-Mediated Reactions

The sulfinyl group is a powerful chiral auxiliary, capable of inducing chirality in a wide range of chemical transformations. tandfonline.comresearchgate.net In reactions involving this compound, the chirality at both the sulfur and the α-carbon can be transferred to the product. This makes it a potentially valuable intermediate in asymmetric synthesis.

The utility of chiral sulfoxides in asymmetric synthesis is well-documented, with applications in the synthesis of biologically active compounds. tandfonline.com The sulfinyl group can control the stereochemical outcome of reactions at adjacent centers through steric and electronic effects, leading to the formation of enantiomerically enriched products.

Conformational Preferences Governing Reactivity (e.g., W-conformation in Dehydrochlorination)

The reactivity of α-halosulfoxides is often governed by specific conformational preferences. In dehydrochlorination reactions, a "W-conformation" (or anti-periplanar arrangement) of the hydrogen to be eliminated and the leaving group (chlorine) is often favored. This geometric requirement can dictate the stereochemical outcome of the reaction.

While direct conformational analysis of this compound is not extensively reported, studies on similar acyclic α-fluoro sulfur compounds provide insights into the governing non-covalent interactions. nih.gov Hyperconjugative effects and steric interactions play a crucial role in determining the preferred conformations, which in turn influence reactivity.

X-ray Crystallographic Studies for Stereochemical Assignment

X-ray crystallography is an unambiguous method for the determination of the absolute and relative stereochemistry of chiral molecules. For a compound like this compound with two stereocenters, X-ray analysis would provide definitive proof of the configuration of both the sulfur and the α-carbon atoms.

Synthetic Utility and Broader Applications in Organic Synthesis

α-Chlorosulfoxides as Versatile Synthetic Intermediates

α-Chlorosulfoxides, including (1-Chloropropane-1-sulfinyl)benzene, serve as valuable and adaptable building blocks in the field of organic synthesis. Their utility stems from the presence of both a chloro and a sulfinyl group on the same carbon atom, which activates the molecule for a range of chemical transformations. This unique structural feature allows for their participation in numerous reactions, leading to the formation of diverse and complex molecular architectures.

Role in Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

The construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is a fundamental aspect of organic chemistry, enabling the synthesis of complex molecules from simpler precursors. numberanalytics.comalfa-chemistry.com α-Chlorosulfoxides play a significant role in these transformations.

Recent advancements have highlighted the use of visible light-mediated desulfonylative processes as a powerful method for creating C-C bonds. mdpi.comnih.gov While this research often focuses on sulfonyl compounds, the principles can be relevant to the broader class of sulfur-containing reagents. Transition metal-catalyzed reactions have also become a preferred method for forming C-C bonds under milder conditions. illinois.edu

Furthermore, organometallic complexes are instrumental in catalyzing the formation of bonds between carbon and heteroatoms like nitrogen, oxygen, and sulfur. nih.gov These reactions are crucial for synthesizing many functional molecules, including pharmaceuticals and polymers. nih.gov The development of new catalytic processes, supported by an understanding of the elementary reactions at metal-heteroatom bonds, has led to new synthetic methods that are now in daily use. nih.gov The cross-dehydrogenative coupling (CDC) between Z-H and E-H bonds (where Z and E are heteroatoms) offers a green approach for constructing heteroatom-heteroatom bonds by avoiding the prefunctionalization of starting materials. thieme-connect.de

Precursors for Alkene and Vinyl Sulfoxide (B87167) Synthesis

α-Chlorosulfoxides are valuable precursors for the synthesis of both alkenes and vinyl sulfoxides.

Alkene Synthesis: One of the primary methods for synthesizing alkenes is through the dehydrohalogenation of alkyl halides, a reaction that proceeds via an E2 elimination mechanism. pressbooks.publibretexts.org To favor the formation of an alkene, it is often advantageous to use a secondary or tertiary substrate and a strong, bulky base at an elevated temperature. pressbooks.publibretexts.org Alcohols can also serve as substrates for elimination reactions to produce alkenes through a process known as dehydration, which typically requires a strong acid and heat. pressbooks.publibretexts.org A variety of other methods for alkene synthesis exist, including transition-metal-free couplings and reactions involving organometallic reagents. organic-chemistry.org

Vinyl Sulfoxide Synthesis: The synthesis of vinyl sulfoxides is a developing area in organic synthesis. researchgate.net The oxidation state of the sulfur atom can significantly influence the reactivity and outcome of reactions involving these compounds. organic-chemistry.org For instance, in Heck vinylation reactions, phenyl vinyl sulfoxide has been found to be more reactive than corresponding vinyl sulfides. organic-chemistry.org The development of methods for the synthesis of vinyl sulfoxides continues to be an active area of research. researcher.life A novel one-pot method for synthesizing β-chlorosulfoxides from unactivated alkenes and thiophenols has recently been developed, offering a more environmentally friendly alternative to traditional multi-step processes. scribd.com

Applications in Glycosylation Chemistry

Glycosylation is a critical process for the synthesis of glycoconjugates, which are involved in numerous biochemical processes. nih.gov While direct applications of this compound in glycosylation are not extensively documented, the related field of C-glycosylation highlights the importance of carbon-heteroatom bond formation in carbohydrate chemistry.

The synthesis of C-aryl-nucleosides, which are important for studying DNA interactions, often involves glycosylation methods. nih.gov However, these methods can have drawbacks such as low yields or the need for hazardous reagents. nih.gov Research has shown that aryl cuprates can react efficiently with sugar derivatives to form C-aryl-nucleosides in high yields. nih.gov Interestingly, the choice of cuprate (B13416276) reagent can lead to the formation of O-aryl-glycosides as well. nih.gov The anomeric effect, which describes the stereochemical preference of substituents at the anomeric carbon of a pyranose ring, is a key consideration in glycosylation reactions. nih.gov

Utility in the Synthesis of Chiral Building Blocks

Chiral building blocks are essential for the synthesis of single-enantiomer drugs and other complex, biologically active molecules. nih.gov The demand for these intermediates has driven the development of new synthetic methods, including asymmetric synthesis using chiral catalysts. nih.gov

α-Chloro-β-amino-N-sulfinyl imidates have been synthesized with high diastereomeric excess and have proven to be excellent building blocks for the asymmetric synthesis of various nitrogen-containing chiral compounds. nih.gov These intermediates can be used to create β-amino-α-chloro amides and esters, aziridine-2-carboxylic amides and esters, and other chiral structures. nih.gov The synthesis of chiral C4 building blocks, such as trans-dihydroxybutyrolactols, from readily available chiral pool compounds has also been achieved and applied to the synthesis of polyhydroxylated alkaloids. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.